2-Bromoanisole

Descripción

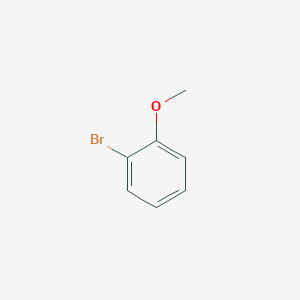

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDQSWDEWGSAMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060367 | |

| Record name | Benzene, 1-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Bromoanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.28 [mmHg] | |

| Record name | 2-Bromoanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

578-57-4 | |

| Record name | 2-Bromoanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromoanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3XAZ6R3FL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoanisole: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoanisole, also known as 1-bromo-2-methoxybenzene, is a versatile organobromine compound widely utilized as a key intermediate in organic synthesis. Its unique electronic and steric properties, arising from the presence of both a methoxy (B1213986) group and a bromine atom on the benzene (B151609) ring, make it a valuable precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. This guide provides a comprehensive overview of the chemical structure, physical and chemical properties, spectroscopic data, and significant synthetic applications of this compound, complete with detailed experimental protocols for key reactions.

Chemical Structure and Identification

This compound is an aromatic compound with a methoxy group and a bromine atom substituted at the ortho positions of a benzene ring.

SMILES: COc1ccccc1Br

InChI: 1S/C7H7BrO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-Bromo-2-methoxybenzene |

| Synonyms | o-Bromoanisole, 2-Bromomethoxybenzene, 1-Methoxy-2-bromobenzene |

| CAS Number | 578-57-4[1][2] |

| Molecular Formula | C₇H₇BrO[1][3] |

| Molecular Weight | 187.03 g/mol [1][4] |

| EINECS Number | 209-425-8[1] |

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[2] It is stable under normal conditions but is incompatible with strong oxidizing agents and strong acids.[1][5]

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid[2] |

| Melting Point | 2 °C (lit.)[1][5][6][7][8] |

| Boiling Point | 223 °C (lit.)[1][5][6][7][8] |

| Density | 1.502 g/mL at 25 °C (lit.)[1][5][6][7][8] |

| Refractive Index (n20/D) | 1.573 (lit.)[1][5][6][7][8] |

| Flash Point | 98 °C (208.4 °F) - closed cup[6][8] |

| Solubility | Soluble in ethanol (B145695) and diethyl ether; limited solubility in water.[1][2][5] |

| Vapor Pressure | 0.28 mmHg[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Description |

| ¹H NMR | Spectral data is available for proton nuclear magnetic resonance.[9] |

| ¹³C NMR | Spectral data is available for carbon-13 nuclear magnetic resonance.[10] |

| Infrared (IR) Spectroscopy | IR spectra are available and can be used to identify functional groups.[9] |

| Mass Spectrometry (MS) | Mass spectra are available, providing information on the molecular weight and fragmentation pattern.[9] |

Note: Detailed spectral interpretation requires access to the raw spectral data, which can be found in various chemical databases.

Reactivity and Synthetic Applications

This compound is a valuable building block in organic synthesis, primarily due to its ability to participate in a variety of cross-coupling reactions. It is a standard coupling partner in metal-catalyzed reactions.[3]

Caption: Major reaction pathways involving this compound.

Grignard Reagent Formation

This compound readily forms a Grignard reagent, 2-methoxyphenylmagnesium bromide, which is a potent nucleophile for the formation of carbon-carbon bonds.

Experimental Protocol: Formation of 2-methoxyphenylmagnesium bromide

-

Apparatus: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

Magnesium turnings (1.2 equivalents)

-

This compound (1.0 equivalent)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

A small crystal of iodine (as an initiator)

-

-

Procedure:

-

Place the magnesium turnings and iodine crystal in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small portion of a solution of this compound in anhydrous ether to the magnesium.

-

The reaction is initiated by gentle warming or the addition of an initiator if necessary. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[7]

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction.[5]

-

The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately in subsequent reactions.

-

Suzuki Coupling

The Suzuki coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, providing a powerful method for the synthesis of biaryl compounds.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

-

Apparatus: A round-bottom flask or Schlenk tube, magnetic stirrer, and reflux condenser, all under an inert atmosphere.

-

Reagents:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.5 mol%) or another suitable palladium catalyst

-

A suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)

-

Solvent system (e.g., toluene (B28343), 1,4-dioxane, or a mixture of ethanol and water)

-

-

Procedure:

-

To the reaction vessel, add this compound, phenylboronic acid, the base, and the palladium catalyst.

-

Add the solvent and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[3][6]

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[10]

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, enabling the synthesis of a wide range of aryl amines.[11]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

-

Apparatus: An oven-dried Schlenk tube or sealed reaction vessel under an inert atmosphere.

-

Reagents:

-

This compound (1.0 mmol)

-

Aniline (1.2 mmol)

-

Palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., X-Phos, BINAP)

-

A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) (1.4 equivalents)

-

Anhydrous solvent such as toluene or dioxane

-

-

Procedure:

-

In the reaction vessel, combine the palladium catalyst, ligand, and base.

-

Add the this compound, aniline, and solvent.

-

Seal the vessel and heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

-

Caption: A generalized experimental workflow for cross-coupling reactions.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction used to form diaryl ethers from an aryl halide and a phenol.[4]

Experimental Protocol: Ullmann Condensation of this compound with Phenol

-

Apparatus: A round-bottom flask with a reflux condenser, under an inert atmosphere.

-

Reagents:

-

This compound (1.0 equivalent)

-

Phenol (1.2 equivalents)

-

Copper(I) iodide (CuI) (0.1-0.2 equivalents)

-

A suitable ligand such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (0.2 equivalents)

-

A base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

A high-boiling polar solvent such as N,N-dimethylformamide (DMF) or toluene

-

-

Procedure:

-

To the flask, add the CuI, ligand, and base.

-

Add the this compound, phenol, and solvent.

-

Heat the mixture to a high temperature (typically 100-150 °C) with vigorous stirring.[12]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Filter the reaction mixture to remove insoluble inorganic salts.

-

Dilute the filtrate with water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the resulting diaryl ether by column chromatography or recrystallization.

-

Safety and Handling

This compound is considered hazardous.[13] It can cause skin and serious eye irritation.[13] It is also harmful to aquatic life with long-lasting effects.[14]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid ingestion and inhalation.[13]

-

Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[1][5]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment.[15]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to participate in a wide array of powerful cross-coupling reactions makes it an essential building block for the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling procedures is crucial for its effective and safe utilization in research and development, particularly within the pharmaceutical and chemical industries. This guide serves as a comprehensive resource to aid scientists in leveraging the full synthetic potential of this compound.

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. CN104761439A - Preparation method of o-anisaldehyde - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. rsc.org [rsc.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

2-Bromoanisole CAS number 578-57-4

An In-depth Technical Guide to 2-Bromoanisole (CAS 578-57-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 578-57-4, is an organobromine compound classified as a brominated aromatic ether.[1] Structurally, it consists of a methoxy (B1213986) group (-OCH₃) attached to a benzene (B151609) ring, with a bromine atom substituted at the adjacent (ortho) position.[1] This colorless to pale yellow liquid is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, fragrances, and other fine chemicals.[1][2] Its reactivity, influenced by both the bromine and methoxy groups, makes it a standard coupling partner in numerous metal-catalyzed reactions and a valuable precursor for more complex molecules.[1][3]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 578-57-4 | [3] |

| Molecular Formula | C₇H₇BrO | [3] |

| Molecular Weight | 187.036 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Melting Point | 2.5 °C (36.5 °F; 275.6 K) | [3] |

| Boiling Point | 216 - 223 °C (421 - 433 °F; 489 - 496 K) | [3][4] |

| Density | 1.502 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.573 | [5] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and diethyl ether.[4][5] | [4][5] |

| Vapor Pressure | 0.288 mm Hg | [6] |

| Flash Point | 96 °C | [4] |

Synthesis Protocols

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

Protocol 1: Etherification of 2-Bromophenol (B46759)

This method involves the methylation of 2-bromophenol and is widely used due to the high efficiency of the etherifying agent, dimethyl sulfate (B86663).[4][7] A similar laboratory-scale preparation uses iodomethane (B122720).[7]

Methodology:

-

Cool a suspension of sodium hydride (NaH, 60% in mineral oil, 1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) to 0 °C under a nitrogen atmosphere.[7]

-

Slowly add a solution of 2-bromophenol (1.0 equivalent) in anhydrous THF to the NaH suspension over 1 hour.[7]

-

Stir the resulting mixture for 10 minutes at 0 °C.[7]

-

Add iodomethane (3.2 equivalents) to the mixture.[7]

-

Heat the reaction to reflux and maintain for 19 hours.[7]

-

After cooling to room temperature, quench the reaction by adding water.[7]

-

Extract the aqueous layer three times with n-pentane.[7]

-

Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[7]

-

Concentrate the filtrate via rotary evaporation to yield the this compound product.[7]

Protocol 2: Synthesis from Phenol (B47542)

This two-step process begins with the synthesis of o-bromophenol from phenol, followed by etherification.

Step 1: Synthesis of o-Bromophenol

-

Direct Bromination of Phenol : Phenol is directly reacted with bromine, which produces a mixture of o-bromophenol, p-bromophenol, and dibromophenol. The desired ortho isomer must then be separated from the mixture.[4]

-

Diazotization of o-Aminophenol : o-Aminophenol is treated with a diazotizing agent (e.g., sodium nitrite (B80452) in acidic solution) to form a diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction with a copper(I) bromide solution to yield o-bromophenol.[4]

-

Sulfonation-Bromination Method : To favor ortho-substitution, the para position of phenol is first blocked with a sulfonic acid group. Subsequent bromination occurs at the ortho position. The sulfonic acid group can then be removed.[4]

Step 2: Etherification of o-Bromophenol The o-bromophenol obtained from any of the above methods is then etherified, typically using dimethyl sulfate, to produce this compound.[4]

References

- 1. CAS 578-57-4: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. This compound CAS#: 578-57-4 [chemicalbook.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Bromoanisole (CAS No: 578-57-4), a versatile organobromide compound. As an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals, a thorough understanding of its physical characteristics is essential for its effective application in research and development.

Quantitative Data Summary

The physical properties of this compound have been determined and reported across various sources. The following table summarizes the key quantitative data for its melting and boiling points.

| Physical Property | Value (°C) | Value (°F) | Value (K) | Source(s) |

| Melting Point | 2.5 | 36.5 | 275.6 | [1] |

| 2 | 35.6 | 275.15 | [2][3][4] | |

| Boiling Point | 223 | 433.4 | 496.15 | [2][3] |

| 216 | 420.8 | 489.15 | [1] | |

| 211 | 411.8 | 484.15 | [4] | |

| 210 - 211 | 410 - 411.8 | 483.15 - 484.15 | ||

| 210 | 410 | 483.15 | [5] |

Experimental Protocols

The determination of melting and boiling points is fundamental to characterizing a chemical compound. The following sections detail the standard methodologies used to obtain these values.

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow range. The presence of impurities typically causes a depression and broadening of the melting point range.[6][7][8]

Apparatus:

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.[7]

-

Capillary Tube Loading: The open end of a capillary tube is pushed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 2-3 mm.[10]

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed into the heating block of a melting point apparatus or a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[6][8]

-

Heating and Observation:

-

The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point of this compound.[7]

-

The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[6]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[7]

-

The temperature at which the last crystal of the solid melts is recorded as the end of the melting range.[7]

-

-

Data Recording: The observed temperature range constitutes the melting point of the sample. For high accuracy, the determination is typically repeated at least twice, and the results are averaged.[6]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12] Similar to the melting point, the boiling point is a key indicator of a substance's purity.

Apparatus:

-

Thiele tube or a small test tube with a heating bath (e.g., oil bath)

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube.[13]

-

Apparatus Assembly:

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[11]

-

The test tube is securely attached to a thermometer.

-

The entire assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil), ensuring the liquid level in the bath is above the sample level in the test tube.[14]

-

-

Heating and Observation:

-

The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[14]

-

Upon further heating, the liquid will begin to boil, and a rapid and continuous stream of vapor bubbles will emerge from the capillary tube.[11][14]

-

At this point, the heating is discontinued, and the bath is allowed to cool slowly.

-

-

Data Recording: The stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11][14] This is the point where the external pressure equals the vapor pressure of the liquid.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 578-57-4 [chemicalbook.com]

- 4. manavchem.com [manavchem.com]

- 5. This compound [stenutz.eu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. almaaqal.edu.iq [almaaqal.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. davjalandhar.com [davjalandhar.com]

- 10. ursinus.edu [ursinus.edu]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. uomus.edu.iq [uomus.edu.iq]

Navigating the Solubility of 2-Bromoanisole in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is paramount for its application in synthesis, formulation, and purification. This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromoanisole in various organic solvents, based on currently available data. While specific quantitative solubility data is not widely reported in public literature, this document consolidates qualitative information and outlines the experimental procedures for its determination.

Qualitative Solubility of this compound

This compound (C₇H₇BrO) is a colorless to pale yellow liquid that is generally considered to have limited solubility in water but is soluble in a range of common organic solvents.[1][2] The presence of the polar ether group and the relatively nonpolar brominated benzene (B151609) ring gives it a balanced character, allowing it to interact favorably with various solvent classes. The following table summarizes the qualitative solubility of this compound in several organic solvents as reported in the literature.

| Solvent Class | Solvent | Solubility |

| Alcohols | Ethanol | Soluble[3][4][5] |

| Methanol | Good solubility[2] | |

| Ethers | Diethyl Ether | Soluble[3][4][5] |

| Aromatic Hydrocarbons | Toluene | Good solubility[2] |

| Benzene | Good solubility[2] | |

| Aqueous | Water | Limited solubility/immiscible[1][2] |

Intermolecular Interactions and Solubility Principles

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like," which relates to the similarity of intermolecular forces between the solute and the solvent.

Figure 1. Intermolecular forces governing the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental procedure for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of identifying the point at which a saturated solution is formed.

Objective: To determine the qualitative (miscible/immiscible) and, if desired, quantitative solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solute)

-

A range of organic solvents (e.g., ethanol, methanol, diethyl ether, toluene, acetone, dichloromethane)

-

Glass test tubes or vials with closures

-

Pipettes or graduated cylinders for accurate volume measurement

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath (optional, for temperature-controlled studies)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid contamination.

-

Initial Miscibility Test:

-

To a test tube, add a known volume of the organic solvent (e.g., 1 mL).

-

Add an equal volume of this compound to the same test tube.

-

Securely cap the test tube and vortex or shake vigorously for 30-60 seconds.

-

Allow the mixture to stand and observe. If a single, clear phase is present, the two liquids are miscible. If two distinct layers form, they are immiscible.

-

-

Qualitative Solubility Assessment (for immiscible or partially soluble systems):

-

To a test tube containing a known volume of the solvent (e.g., 1 mL), add a small, measured volume of this compound (e.g., 0.1 mL).

-

Vortex or stir the mixture thoroughly.

-

Observe for complete dissolution. If the this compound dissolves completely, continue adding small, known volumes and mixing until a separate phase (undissolved this compound) persists.

-

-

Quantitative Solubility Determination (Gravimetric Method - if a solid at the test temperature, or for creating a saturated solution for analysis):

-

Prepare a series of vials each containing a known mass or volume of the solvent.

-

Add incrementally increasing, precisely weighed amounts of this compound to each vial.

-

Agitate the vials at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect the vials to identify the lowest concentration at which a separate phase of undissolved this compound is present. The highest concentration that results in a single phase represents the solubility.

-

For more precise measurements, the saturated solution can be carefully separated from any undissolved solute, and its concentration can be determined using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

The following diagram illustrates the general workflow for determining the solubility of a liquid analyte in a solvent.

Figure 2. Experimental workflow for solubility determination.

References

Synthesis of 2-Bromoanisole from 2-Bromophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-bromoanisole from 2-bromophenol (B46759), a key transformation in the production of various pharmaceutical intermediates and fine chemicals. The document details the prevalent synthetic methodologies, including the Williamson ether synthesis and phase-transfer catalysis, offering detailed experimental protocols and a comparative analysis of reaction conditions.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in cross-coupling reactions and as a precursor for more complex molecules in the pharmaceutical and agrochemical industries. The most direct and common route to its synthesis is the methylation of the hydroxyl group of 2-bromophenol. This guide will focus on the practical execution of this conversion, providing researchers with the necessary information to select and perform the optimal synthetic strategy.

Synthetic Methodologies

The conversion of 2-bromophenol to this compound is typically achieved via nucleophilic substitution, where the phenoxide ion of 2-bromophenol acts as a nucleophile, attacking a methylating agent. The two primary methods employed for this transformation are the classical Williamson ether synthesis and methylation under phase-transfer catalysis conditions.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and reliable method for preparing ethers.[1] The reaction involves the deprotonation of an alcohol or phenol (B47542) to form an alkoxide or phenoxide, which then undergoes an SN2 reaction with an alkyl halide.[1] In the case of this compound synthesis, 2-bromophenol is first treated with a base to form the 2-bromophenoxide ion, which is then methylated.

Reaction Mechanism:

The synthesis proceeds in two main steps:

-

Deprotonation: A base removes the acidic proton from the hydroxyl group of 2-bromophenol to form the 2-bromophenoxide anion.

-

Nucleophilic Attack: The newly formed 2-bromophenoxide acts as a nucleophile and attacks the methylating agent (e.g., iodomethane (B122720) or dimethyl sulfate) in an SN2 reaction, displacing the leaving group and forming the ether linkage.

Caption: Reaction mechanism of the Williamson ether synthesis for this compound.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases.[2] In the methylation of 2-bromophenol, the phenoxide can be generated in an aqueous phase (using a base like NaOH or KOH) and transferred to an organic phase containing the methylating agent, facilitated by a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB).[2][3] This method often allows for milder reaction conditions and avoids the need for strong, anhydrous bases like sodium hydride.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Protocol 1: Williamson Ether Synthesis using Sodium Hydride and Iodomethane

This protocol is a common laboratory-scale method for the synthesis of this compound.

Procedure:

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF), a solution of 2-bromophenol (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

-

Iodomethane (1.2-1.5 equivalents) is then added dropwise to the mixture.

-

The reaction is stirred at room temperature for 12-24 hours or heated to reflux to reduce the reaction time.

-

After completion (monitored by TLC), the reaction is carefully quenched by the slow addition of water.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure this compound.

Protocol 2: Williamson Ether Synthesis using Potassium Carbonate and Dimethyl Sulfate

This method uses a weaker base and a different methylating agent, often employed for larger-scale syntheses.

Procedure:

-

A mixture of 2-bromophenol (1.0 equivalent), anhydrous potassium carbonate (2.0-3.0 equivalents), and a suitable solvent such as acetone (B3395972) or acetonitrile (B52724) is prepared in a round-bottom flask.

-

Dimethyl sulfate (1.1-1.3 equivalents) is added dropwise to the stirred suspension.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-8 hours, with the progress monitored by TLC.

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a dilute aqueous base (e.g., 5% NaOH) to remove any unreacted phenol, followed by a water wash.

-

The organic layer is dried over a drying agent, filtered, and the solvent is evaporated.

-

The resulting crude this compound is purified by vacuum distillation.

Protocol 3: Methylation using Phase-Transfer Catalysis

This protocol offers an alternative approach using a phase-transfer catalyst.

Procedure:

-

A mixture of 2-bromophenol (1.0 equivalent), an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide (e.g., 50% w/v), and an organic solvent (e.g., toluene (B28343) or dichloromethane) is prepared.

-

A catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.05-0.1 equivalents), is added to the mixture.

-

The methylating agent, such as dimethyl sulfate or iodomethane (1.1-1.5 equivalents), is added, and the biphasic mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

-

The reaction is monitored by TLC until the starting material is consumed.

-

The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with water and brine, then dried over a suitable drying agent.

-

After filtration and solvent removal, the crude product is purified by distillation or chromatography.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes the key parameters for the different synthetic protocols for producing this compound from 2-bromophenol.

| Parameter | Protocol 1 (NaH/CH₃I) | Protocol 2 (K₂CO₃/Me₂SO₄) | Protocol 3 (PTC) |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Sodium/Potassium Hydroxide |

| Methylating Agent | Iodomethane (CH₃I) | Dimethyl Sulfate ((CH₃)₂SO₄) | Iodomethane or Dimethyl Sulfate |

| Solvent | Anhydrous THF | Acetone or Acetonitrile | Toluene or Dichloromethane & Water |

| Catalyst | None | None | Tetrabutylammonium Bromide (TBAB) |

| Temperature (°C) | 0 to reflux | Reflux | Room Temperature to 60 °C |

| Reaction Time (h) | 12 - 24 | 4 - 8 | 2 - 12 |

| Typical Yield | High | Good to High | Good to High |

| Key Considerations | Requires anhydrous conditions and careful handling of NaH. | Dimethyl sulfate is toxic and should be handled with care. | Requires vigorous stirring for efficient phase mixing. |

Mandatory Visualization: Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-bromophenol can be effectively achieved through several reliable methods. The choice of protocol depends on factors such as the scale of the reaction, available reagents, and safety considerations. The Williamson ether synthesis using sodium hydride and iodomethane offers high yields but requires stringent anhydrous conditions. The use of potassium carbonate and dimethyl sulfate is a practical alternative, particularly for larger scales. Phase-transfer catalysis presents a milder and often more convenient option. By following the detailed protocols and considering the comparative data presented in this guide, researchers can successfully synthesize this compound for their specific applications in drug development and chemical research.

References

A Spectroscopic Guide to 2-Bromoanisole: Unveiling Molecular Structure

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromoanisole (1-bromo-2-methoxybenzene), a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document presents in-depth ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and visual representations of spectroscopic principles.

Spectroscopic Data Summary

The following sections provide a detailed analysis of the spectroscopic data obtained for this compound. The data is presented in a clear, tabular format to facilitate easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy reveals the electronic environment of the hydrogen atoms within the this compound molecule. The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows four distinct signals in the aromatic region and one signal for the methoxy (B1213986) group protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.52 - 7.53 | dd | 7.9 - 8.0, 1.6 | 1H | H-6 |

| 7.24 - 7.26 | m (ddd) | 7.4 - 9.0, 1.6, 0.7 | 1H | H-4 |

| 6.90 | dd | 8.2, 1.0 | 1H | H-3 |

| 6.80 - 6.85 | m (td) | 7.7, 1.4 | 1H | H-5 |

| 3.85 | s | - | 3H | -OCH₃ |

Data compiled from spectra recorded at 400 MHz and 500 MHz in CDCl₃.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. The proton-decoupled spectrum of this compound in CDCl₃ displays six distinct signals, corresponding to the seven carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| 155.9 | C-1 (C-O) |

| 133.4 | C-6 |

| 128.5 - 128.6 | C-4 |

| 121.8 | C-5 |

| 112.0 - 112.1 | C-3 |

| 111.7 - 111.8 | C-2 (C-Br) |

| 56.2 | -OCH₃ |

Data compiled from spectra recorded at 100 MHz and 126 MHz in CDCl₃.[1][2][3][4]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. As a liquid, the spectrum can be obtained from a neat sample.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3060 - 3000 | Medium | Aromatic C-H Stretch |

| ~2960 - 2840 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1580, 1470 | Strong | Aromatic C=C Bending |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) |

| ~1025 | Strong | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) |

| ~750 | Strong | C-H Out-of-plane Bending (Ortho-disubstituted) |

| ~650 | Medium-Weak | C-Br Stretch |

Characteristic absorption regions for substituted anisoles and bromoarenes.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals its molecular weight and provides information on its fragmentation pattern. The presence of bromine is indicated by the characteristic M+ and M+2 isotopic peaks of nearly equal intensity.

| m/z | Relative Intensity | Proposed Fragment |

| 188 | ~98% | [M+2]⁺ (Molecular ion with ⁸¹Br) |

| 186 | ~99% | [M]⁺ (Molecular ion with ⁷⁹Br) |

| 145 | ~43% | [M-CH₂O-H]⁺ (with ⁸¹Br) |

| 143 | ~43% | [M-CH₂O-H]⁺ (with ⁷⁹Br) |

| 63 | ~33% | [C₅H₃]⁺ |

Data obtained from Electron Ionization (EI) at 70 eV.[5]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrument Setup : The analysis is performed on a 400 or 500 MHz NMR spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent, and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition : A standard one-pulse sequence is used. Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds. The spectral width is set from approximately -2 to 12 ppm.

-

¹³C NMR Acquisition : A proton-decoupled pulse program is used to obtain a spectrum with single lines for each carbon. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is used, with a spectral width of 0 to 200 ppm.

-

Data Processing : The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is phased, and the baseline is corrected. The chemical shifts are referenced to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or TMS (0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a liquid at room temperature, a neat spectrum is obtained.[6] One to two drops of the pure liquid are placed on the surface of a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second salt plate is carefully placed on top to create a thin liquid film between the plates.[7][8]

-

Instrument Setup : An FTIR (Fourier-Transform Infrared) spectrometer is used. A background spectrum of the empty sample compartment is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.

-

Data Acquisition : The prepared salt plate assembly is placed in the sample holder in the path of the IR beam. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing : The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation : A dilute solution of this compound is prepared by dissolving a small amount in a volatile organic solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL. This solution is then further diluted to the µg/mL range.

-

Instrument Setup : An electron ionization (EI) mass spectrometer is used. The ionization energy is typically set to 70 eV. The instrument is calibrated using a standard reference compound.

-

Data Acquisition : The sample is introduced into the ion source, often via direct infusion or through a gas chromatograph (GC-MS). The instrument scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragments.

-

Data Processing : The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Visualizing Spectroscopic Principles

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Proposed MS fragmentation pathway for this compound under EI.

Caption: Correlation of ¹H NMR signals with the molecular structure.

References

- 1. Mass spectrometric study on the fragmentation of anisole [inis.iaea.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. researchgate.net [researchgate.net]

- 4. asdlib.org [asdlib.org]

- 5. This compound(578-57-4) IR Spectrum [m.chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

A Comprehensive Technical Guide to 2-Bromoanisole: Safety, Handling, and Emergency Protocols

This guide provides an in-depth overview of 2-Bromoanisole (CAS No. 578-57-4), intended for researchers, scientists, and professionals in drug development. It consolidates critical safety data, handling procedures, and emergency responses to ensure safe laboratory practices.

Section 1: Chemical Identification

This compound, also known as 1-Bromo-2-methoxybenzene, is a colorless to pale yellow liquid organobromide.[1][2] It serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals and other fine chemicals.[2]

| Identifier | Value |

| IUPAC Name | 1-bromo-2-methoxybenzene[3] |

| Synonyms | o-Bromoanisole, 2-Bromophenyl methyl ether, 1-Bromo-2-methoxybenzene[2][4][5] |

| CAS Number | 578-57-4[4][5] |

| Chemical Formula | C₇H₇BrO[1][4] |

| Molecular Weight | 187.04 g/mol [1][6] |

| InChI Key | HTDQSWDEWGSAMN-UHFFFAOYSA-N |

| SMILES | COc1ccccc1Br |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[5][7] The primary hazards are associated with irritation and environmental toxicity.

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation[4] |

| Hazardous to the Aquatic Environment, Acute | Category 3 | H402: Harmful to aquatic life[4] |

| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects[4] |

GHS Label Elements:

Section 3: Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its safe handling and storage.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1][2][7] |

| Odor | Characteristic aromatic odor[2] |

| Melting Point | 2 - 3 °C (35.6 - 37.4 °F)[4] |

| Boiling Point | 220 - 223 °C (428 - 433.4 °F)[4] |

| Flash Point | 96 °C (204.8 °F) - Closed Cup[4][5] |

| Density | 1.502 g/mL at 25 °C[7] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether[2][6][8] |

| Vapor Pressure | 0.28 mmHg[3] |

| Refractive Index | n20/D 1.573 |

Section 4: Toxicological Data

Toxicological data indicates that this compound is harmful if swallowed and is a notable irritant.[7] The toxicological properties have not been fully investigated.[5][6]

| Toxicity Endpoint | Species | Route | Value |

| LD50 | Mouse | Oral | 246 mg/kg[7] |

| LD50 | Mouse | Intraperitoneal | 1544 mg/kg[7] |

| LC50 | Mouse | Inhalation | 20 mg/m³[3] |

-

Acute Effects: Accidental ingestion may be harmful.[7] Inhalation of vapors or mists may cause respiratory discomfort and damage to health.[7] Direct eye contact can cause serious irritation, while skin contact leads to irritation.[4][5][7]

-

Chronic Effects: There is limited evidence that repeated or long-term exposure may produce cumulative health effects.[7] Some animal studies suggest potential developmental toxicity.[7]

Note on Experimental Protocols: The data presented in this guide is sourced from standardized Safety Data Sheets. These documents report findings from established regulatory testing methods (e.g., OECD Guidelines for the Testing of Chemicals) rather than detailing specific, novel experimental research protocols. For detailed methodologies, users should refer to the relevant standardized guidelines.

Section 5: Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Avoid all personal contact, including the inhalation of fumes, mists, or vapors.[4][7][9]

-

Wash face, hands, and any exposed skin thoroughly after handling.[4][5]

Storage:

-

Keep containers securely sealed and protected from physical damage.[7][9]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5][7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield may be necessary for larger quantities.[4]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., PVC, Neoprene).[4][7] Glove selection depends on the frequency and duration of contact.[7]

-

Skin and Body Protection: Wear suitable protective clothing, such as overalls or a lab coat, to prevent skin exposure.[4][6][7]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH or European Standard EN 149 approved respirator with an appropriate filter (e.g., Type A).[4][6][7]

Section 6: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][6] Seek medical attention if symptoms persist.[4]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] If skin irritation occurs, get medical advice.[5]

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4][6]

Firefighting Measures:

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide, or a water spray.[4]

-

Specific Hazards: The product is combustible.[7] Heating under confinement may create a risk of explosion.[4] Thermal decomposition can produce toxic fumes, including carbon oxides and hydrogen bromide.[4][7]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4][5]

Accidental Release Measures:

-

Minor Spills: Remove all ignition sources.[7] Absorb the spill with inert material (e.g., sand, earth, vermiculite), and place it in a suitable, labeled container for disposal.[5][9]

-

Major Spills: Evacuate the area and move upwind.[7][9] Alert emergency services.[7] Prevent the spillage from entering drains or waterways.[5][9] Contain the spill and clean it up using appropriate protective equipment.[9]

Section 7: Ecotoxicity

This compound is classified as harmful to aquatic life, with the potential for long-term adverse effects in the aquatic environment.[4][5][7] Release into the environment should be avoided.[4][7]

Section 8: Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.

Caption: Workflow for safe handling and emergency response for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 578-57-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H7BrO | CID 11358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound(578-57-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2-Bromoanisole (1-Bromo-2-methoxybenzene) and its Synonymous Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromoanisole, a key chemical intermediate in the fields of pharmaceutical synthesis, agrochemicals, and materials science. This document details its various synonyms, key chemical identifiers, and provides a selection of detailed experimental protocols for its application in significant organic reactions.

Chemical Identity and Synonyms

This compound, systematically named 1-Bromo-2-methoxybenzene, is an organobromine compound with a methoxy (B1213986) group ortho to a bromine atom on a benzene (B151609) ring.[1] Its utility as a versatile synthetic building block has led to its reference under numerous synonyms across chemical literature and commercial catalogs. A comprehensive list of these synonyms and key identifiers is provided in Table 1 for clarity and cross-referencing.

Table 1: Synonyms and Chemical Identifiers for this compound

| Identifier Type | Identifier | Source |

| Systematic Name | 1-Bromo-2-methoxybenzene | IUPAC[2] |

| Common Name | This compound | |

| CAS Number | 578-57-4 | [1][2] |

| EC Number | 209-425-8 | [2] |

| PubChem CID | 11358 | [2] |

| Molecular Formula | C₇H₇BrO | [1] |

| Molecular Weight | 187.03 g/mol | [2] |

| InChI | InChI=1S/C7H7BrO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | [1] |

| InChIKey | HTDQSWDEWGSAMN-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC=CC=C1Br | [1] |

| Synonym | o-Bromoanisole | [2] |

| Synonym | Benzene, 1-bromo-2-methoxy- | [2] |

| Synonym | 2-Methoxybromobenzene | [2] |

| Synonym | o-Anisyl bromide | [2] |

| Synonym | 2-Methoxyphenyl bromide | [2] |

| Synonym | Anisole, o-bromo- | [2] |

| Synonym | o-Methoxybromobenzene | [2] |

| Synonym | 2-Bromo-1-methoxybenzene | [2] |

| Synonym | o-Methoxyphenyl bromide | [2] |

| Synonym | o-Bromophenyl methyl ether | [2] |

| Synonym | NSC 6977 | [2] |

Role in Synthetic Chemistry

This compound is a valuable intermediate primarily utilized in the synthesis of more complex molecules.[1][3][4] Its bromine and methoxy functional groups allow for a variety of chemical transformations, making it a staple in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[2][4] The bromine atom can participate in numerous cross-coupling reactions, while the methoxy group influences the reactivity of the aromatic ring.

While this compound is not typically a direct modulator of signaling pathways, it serves as a critical building block for the synthesis of biologically active compounds that may target various cellular pathways. Its application in drug discovery is centered on its role in constructing novel molecular scaffolds.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound. These protocols are generalized and may require optimization based on specific substrates and laboratory conditions.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound is a fundamental transformation that opens avenues for the creation of new carbon-carbon bonds.

Protocol:

-

Preparation: All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Initiation: Add a small crystal of iodine to the magnesium to activate its surface.

-

Reagent Addition: Dissolve this compound in anhydrous tetrahydrofuran (B95107) (THF) and add it to the dropping funnel. Add a small portion of the this compound solution to the magnesium.

-

Reaction Progression: The reaction is initiated by gentle heating. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting Grignard reagent, 2-methoxyphenylmagnesium bromide, is a grayish solution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the synthesis of biaryls.

Protocol:

-

Reaction Setup: In a Schlenk flask, combine this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene (B28343), dioxane, or DMF) and an aqueous solution of the base.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes or by several freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5]

Protocol:

-

Reaction Setup: To a reaction vessel, add this compound, an alkene, a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃).

-

Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

-

Reaction: Heat the mixture under an inert atmosphere to the reaction temperature (typically 100-140 °C) until completion.

-

Work-up and Purification: After cooling, filter the reaction mixture to remove the precipitated palladium black and inorganic salts. The filtrate is then subjected to an appropriate work-up and purification procedure, usually column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7]

Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, an amine, a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOt-Bu, K₃PO₄).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction: Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for the necessary time to achieve full conversion.

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry, concentrate, and purify the product by chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl ethers, aryl thioethers, and aryl amines.[8]

Protocol:

-

Reaction Setup: Combine this compound, an alcohol or amine, a copper catalyst (e.g., CuI, Cu₂O, or copper powder), a ligand (e.g., phenanthroline or an amino acid), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent Addition: Add a high-boiling polar solvent like DMF, NMP, or pyridine.

-

Reaction: Heat the mixture to a high temperature (often >150 °C) for several hours to days.

-

Work-up and Purification: After completion, cool the mixture and perform an extractive work-up. The crude product is then purified by distillation or chromatography.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development, providing essential information on the nomenclature and application of this compound. The detailed protocols offer a starting point for the practical application of this versatile chemical intermediate.

References

- 1. CAS 578-57-4: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. name-reaction.com [name-reaction.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Commercial Availability and Applications of 2-Bromoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromoanisole (CAS 578-57-4), a key building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This document details its commercial availability from various suppliers, typical product specifications, and established experimental protocols for its use in common synthetic transformations.

Introduction to this compound

This compound, also known as 1-bromo-2-methoxybenzene, is a colorless to pale yellow liquid.[1] Its chemical structure, featuring a bromine atom and a methoxy (B1213986) group on a benzene (B151609) ring, makes it a versatile reagent for various cross-coupling reactions and as a precursor in the synthesis of more complex molecules.[2][3] It is widely utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[2][4][5]

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk quantity requirements. Key suppliers include major global distributors and specialized manufacturers.

Supplier Landscape

The following diagram illustrates the general landscape of this compound suppliers, from large multinational corporations to more specialized manufacturers.

Caption: Supplier landscape for this compound.

Table 1: Comparison of this compound Suppliers and Product Specifications

| Supplier | Purity | Available Quantities | Price (USD) - 100g | Notes |

| Sigma-Aldrich (Merck) | 97%[6] | 25g, 100g, 500g | ~$51.10 (for 25g) | Extensive documentation and peer-reviewed paper references available.[7] |

| Thermo Fisher Scientific | 98%[7][8] | 25g, 100g[8] | $114.65[8] | Also available through the former Alfa Aesar brand.[9] |

| Spectrum Chemical | ~99.0% | 5g, 25g, 100g | $237.84 | Provides health and flammability ratings. |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 25g, 100g, 500g | ~$78.00 (P212121 Store)[10] | Offers prompt shipment from warehouses. |

| Chem-Impex | ≥ 99% (GC)[2] | Inquire for details | Inquire for details | Highlighted as a versatile building block for pharmaceuticals and agrochemicals.[2] |

| Santa Cruz Biotechnology | ≥98%[11] | Inquire for details | Inquire for details | Classified as a Dangerous Good for transport.[11] |

| AccuStandard | Certified Reference Material (50 µg/mL in Methanol) | 1 mL | $45.00 (for 1mL) | Primarily for analytical and reference purposes.[12] |

| Maksons Fine Chem Pvt. Ltd. | 99.0 % Min.[13] | Bulk quantities | Inquire for details | Manufacturer and exporter based in India.[4][13] |

| Ningbo Inno Pharmchem Co., Ltd. | High Purity | Bulk quantities | Inquire for details | Leading manufacturer in China with a proprietary synthetic route.[5] |

Note: Prices are subject to change and may vary based on current market conditions and promotions. It is recommended to check with the suppliers for the latest pricing.

Physicochemical Properties and Analytical Data

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 578-57-4[6][8] |

| Molecular Formula | C₇H₇BrO |

| Molecular Weight | 187.04 g/mol [2][10] |

| Appearance | Colorless to pale yellow liquid[1] |

| Melting Point | 2 °C (lit.)[6] |

| Boiling Point | 223 °C (lit.)[6] |

| Density | 1.502 g/mL at 25 °C (lit.)[6] |

| Refractive Index | n20/D 1.573 (lit.)[6] |

| Solubility | Soluble in ethanol (B145695) and diethyl ether; insoluble in water.[1][14] |

Analytical Data

Suppliers typically provide a Certificate of Analysis (CoA) with each batch, confirming the purity and identity of the compound. Common analytical techniques used for quality control include:

-

Gas Chromatography (GC): To determine the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Key Synthetic Applications and Experimental Protocols

This compound is a valuable precursor in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various boronic acids to synthesize substituted biaryl compounds.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base such as K₂CO₃ (2.0 mmol).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of toluene (B28343) and water (4 mL).

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, allowing for the facile preparation of aryl amines.

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the desired primary amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol) in a reaction vessel.

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).

-

Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours, with stirring. Monitor the reaction's completion by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography to obtain the desired N-aryl amine.

Grignard Reagent Formation and Subsequent Reactions

This compound can be used to prepare the corresponding Grignard reagent, 2-methoxyphenylmagnesium bromide, which is a powerful nucleophile for the formation of new carbon-carbon bonds.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 mmol). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL) to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

Reaction with an Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of an aldehyde (e.g., benzaldehyde, 1.0 mmol) in anhydrous THF (2 mL).

-

Reaction Quenching and Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography.

Synthesis of (2-Methoxyphenyl)acetone

This compound is a precursor for the synthesis of (2-methoxyphenyl)acetone, a valuable intermediate in pharmaceutical synthesis. While a direct, one-pot synthesis from this compound is less common, a multi-step synthesis can be envisioned, for instance, via a Grignard reaction followed by oxidation. A related procedure for the ortho-isomer is available in Organic Syntheses.[15]

Safety Information